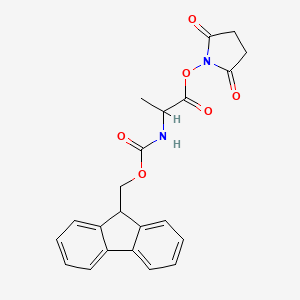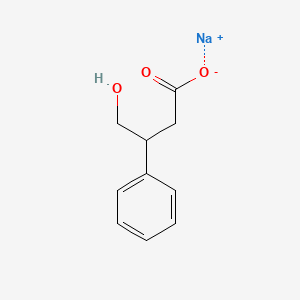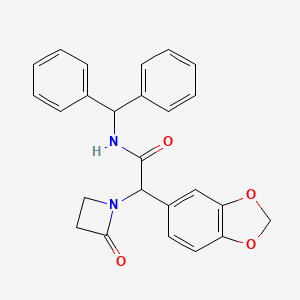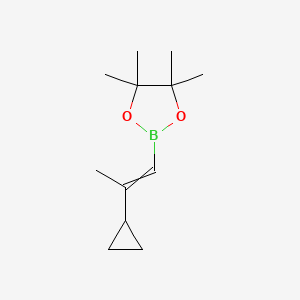
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring with a naphthalene moiety and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 3-chloro-4-methoxyaniline: This intermediate can be synthesized by chlorination of 4-methoxyaniline.
Formation of the pyrazole ring: The 3-chloro-4-methoxyaniline is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Coupling with naphthalene: The pyrazole intermediate is then coupled with a naphthalene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives and naphthalene-containing compounds.
N-(3-chloro-4-methoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide: This compound lacks the naphthalene moiety but retains the pyrazole and substituted phenyl groups.
N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C21H16ClN3O2 |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-20-10-9-14(11-17(20)22)23-21(26)19-12-18(24-25-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
IMYRVUQSDLJOFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)




![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
